1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
Description
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-thiophen-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S2/c16-13-4-1-2-6-15(13)21(18,19)17-9-7-12(8-10-17)14-5-3-11-20-14/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPZGQCDRAVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the 2-Bromophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-ylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The 2-bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.
Substitution: The bromine atom in the 2-bromophenylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylsulfonyl derivatives.
Substitution: Various substituted phenylsulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine exhibits promising cytotoxic activity against cancer cell lines, particularly the A549 lung carcinoma cell line. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .
Neuropharmacological Activity
The compound has been explored for its neuropharmacological properties, particularly as a selective antagonist for serotonin receptors. It has shown high affinity for the 5-hydroxytryptamine (5-HT) receptor subtypes, which are crucial in modulating neurotransmission related to mood and cognition. Such properties make it a candidate for the treatment of cognitive disorders .
Synthetic Intermediates
This compound serves as an intermediate in the synthesis of more complex molecules. Its sulfonyl group is particularly useful for introducing functional groups through nucleophilic substitution reactions, facilitating the development of new compounds with diverse biological activities .
Development of New Derivatives
The compound can be modified to create a variety of derivatives that may enhance its biological activity or alter its pharmacokinetic properties. For instance, modifications to the piperidine ring or the thiophene moiety can lead to derivatives with improved selectivity or potency against specific biological targets .
Inhibitory Effects on Enzymes
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition is significant for developing treatments for neurological disorders such as depression and Parkinson's disease .
Antimicrobial Properties
Compounds similar to this compound have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections . The presence of the thiophene ring enhances interaction with microbial enzymes, contributing to this activity.
Case Studies
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- 1-((2-Methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
Uniqueness
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role in the desired chemical or biological activity.
Biological Activity
1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a thiophen-2-yl group. The presence of the bromine atom enhances its reactivity and interaction profiles, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases.
- Receptor Modulation : The compound can modulate receptor signaling pathways, potentially impacting various physiological processes.
Anticancer Activity
Research indicates that compounds with similar piperidine structures have shown promising anticancer properties. Studies have demonstrated that this compound may exert cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro assays suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the sulfonamide moiety, which is known for its antibacterial action.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine | Chlorine instead of Bromine | Moderate anticancer activity |
| 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine | Fluorine instead of Bromine | Antimicrobial properties |
| 1-((2-Methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine | Methyl group addition | Anti-inflammatory effects |
The presence of different halogens or substituents significantly influences the biological activity of these compounds. For instance, bromine enhances reactivity compared to chlorine or fluorine, potentially leading to stronger interactions with biological targets.
Case Studies and Research Findings
- Anticancer Studies : A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer potential of piperidine derivatives, including those similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Research highlighted the inhibitory effects of piperidine-based compounds on AChE, suggesting potential applications in treating Alzheimer’s disease. The compound's ability to inhibit AChE was confirmed through in vitro assays, showing promise for neuroprotective strategies .
- Antimicrobial Activity : A comparative study on sulfonamide derivatives demonstrated that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((2-Bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the piperidine ring. Key steps include sulfonation at the piperidine nitrogen using 2-bromobenzenesulfonyl chloride and subsequent coupling with thiophene derivatives via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Optimization focuses on controlling temperature (e.g., 0–5°C for sulfonation to avoid side reactions) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency). Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the piperidine ring conformation and sulfonyl-thiophene connectivity. Mass spectrometry (HRMS-ESI) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical validation. For example, bond angles and torsion angles derived from crystallography can clarify steric effects of the 2-bromophenyl group .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition or receptor binding) guided by structural analogs. For instance, sulfonyl-piperidine derivatives often exhibit activity toward kinases or GPCRs. Use in vitro models (cell lines expressing target receptors) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize stoichiometry and solvent systems. For example, increasing the equivalents of 2-bromobenzenesulfonyl chloride from 1.2 to 1.5 reduces unreacted piperidine intermediates. Switch to polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility. Monitor reaction progress via LC-MS to terminate reactions at peak product formation (~85–90% conversion) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., ATP concentration in kinase assays). If conflicting neuroprotective effects are observed (e.g., activation vs. inhibition), perform mechanistic studies (e.g., calcium flux assays or Western blotting for downstream signaling proteins). Consider species-specific receptor isoforms or batch-to-batch compound variability (e.g., residual solvents affecting cell viability) .
Q. Which computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding poses using crystal structures of target proteins (e.g., PDB: 3SN6 for kinases). Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Quantitative Structure-Activity Relationship (QSAR) models prioritize derivatives with modified sulfonyl or thiophene groups .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Systematically modify substituents on the phenyl and thiophene rings. For example:
- Table 1 : SAR of Key Derivatives
| Derivative Modification | Biological Activity (IC₅₀) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 2-Bromo → 2-Chloro | 15 nM (Kinase A) | 12:1 |
| Thiophene → Furan | 42 nM (Kinase A) | 3:1 |
- Use meta-chlorophenyl or bulky substituents to improve selectivity by sterically blocking off-target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
